
Folate-MS432
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folate-MS432 is a proteolysis targeting chimera (PROTAC) that targets the folate receptor. It is specifically designed to degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cells. This compound leverages the high expression of folate receptors in many cancer cell types to achieve selective degradation of target proteins, minimizing off-target effects in normal cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Folate-MS432 involves conjugating a folate group to a ligand of the von Hippel-Lindau E3 ubiquitin ligase. This conjugation is achieved through a series of chemical reactions that include the formation of amide bonds and ester bonds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Folate-MS432 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .
Wissenschaftliche Forschungsanwendungen
Folate-MS432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of specific proteins and the mechanisms of PROTACs.
Biology: Employed in cellular studies to investigate the role of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the targeted treatment of cancers that overexpress folate receptors.
Industry: Utilized in the development of targeted drug delivery systems and the optimization of PROTAC-based therapies
Wirkmechanismus
Folate-MS432 exerts its effects by binding to the folate receptor on the surface of cancer cells. Once bound, the compound is internalized and recruits the von Hippel-Lindau E3 ubiquitin ligase to the target proteins, mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This recruitment leads to the ubiquitination and subsequent degradation of these proteins by the proteasome. The degradation of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 disrupts the signaling pathways that promote cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folate-ARV-771: Targets bromodomain-containing proteins for degradation.
Folate-MS99: Targets anaplastic lymphoma kinase for degradation
Uniqueness
Folate-MS432 is unique in its ability to selectively degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in a folate receptor-dependent manner. This selectivity minimizes off-target effects and enhances the compound’s therapeutic potential in cancers that overexpress folate receptors .
Eigenschaften
Molekularformel |
C78H96F3IN18O12S |
|---|---|
Molekulargewicht |
1693.7 g/mol |
IUPAC-Name |
(2S)-2-[[2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]phenyl]-2-oxoethyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H96F3IN18O12S/c1-46(48-19-21-50(22-20-48)69-47(2)89-45-113-69)90-73(106)61-38-55(44-100(61)75(108)70(78(3,4)5)93-64(103)17-12-10-8-6-7-9-11-14-33-84-34-16-36-111-97-72(105)56-28-29-57(79)66(81)67(56)92-59-30-25-51(82)37-58(59)80)112-65(104)18-13-15-35-99-43-54(96-98-99)41-87-63(102)32-31-60(76(109)110)86-42-62(101)49-23-26-52(27-24-49)85-39-53-40-88-71-68(91-53)74(107)95-77(83)94-71/h19-30,37,40,43,45-46,55,60-61,70,84-86,92H,6-18,31-36,38-39,41-42,44H2,1-5H3,(H,87,102)(H,90,106)(H,93,103)(H,97,105)(H,109,110)(H3,83,88,94,95,107)/t46-,55+,60-,61-,70+/m0/s1 |
InChI-Schlüssel |
ZLMIAOUBLNHEHE-UVHPRSAMSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



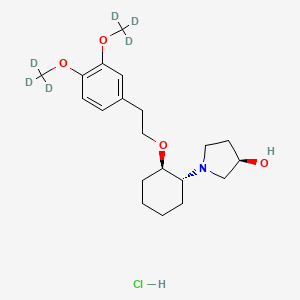
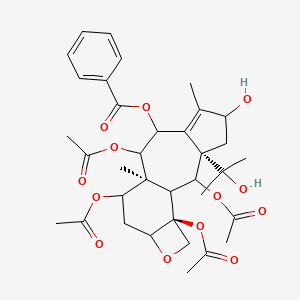
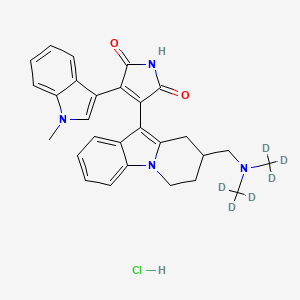
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
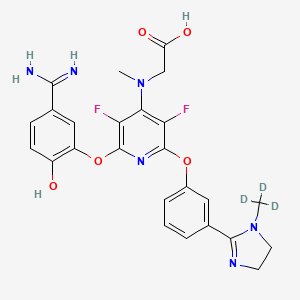

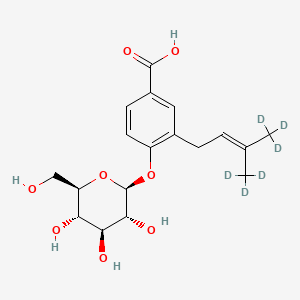
![[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)

![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
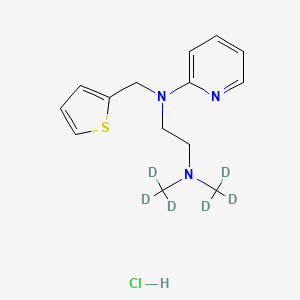
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)
